2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfinyl}-N-methyl-N-phenylacetamide
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Overview
Description
2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfinyl}-N-methyl-N-phenylacetamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that includes dichloro and methoxy functional groups, making it a subject of interest in various chemical studies.
Preparation Methods
The synthesis of 2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfinyl}-N-methyl-N-phenylacetamide typically involves multiple steps, including the introduction of the dichloro and methoxy groups, followed by the formation of the sulfinyl and acetamide functionalities. The reaction conditions often require specific catalysts and reagents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro groups can be reduced to amines under specific conditions.
Substitution: The dichloro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfinyl}-N-methyl-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dichloro and methoxy groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .
Comparison with Similar Compounds
Similar compounds include:
- 2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfonyl}-N-methyl-N-phenylacetamide
- 2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfinyl}-N,N-diethylacetamide
Compared to these compounds, 2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfinyl}-N-methyl-N-phenylacetamide exhibits unique properties due to its specific functional groups and structural configuration, which contribute to its distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
N-(2,4-dichloro-5-methoxyphenyl)-2-[2-(N-methylanilino)-2-oxoethyl]sulfinylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O4S/c1-22(12-6-4-3-5-7-12)18(24)11-27(25)10-17(23)21-15-9-16(26-2)14(20)8-13(15)19/h3-9H,10-11H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRISVCMYSCOKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CS(=O)CC(=O)NC2=CC(=C(C=C2Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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